(S)-尼卡地平

概述

描述

(S)-Nicardipine is a calcium channel blocker utilized for its vasodilatory properties, particularly in the cardiovascular context. It has been extensively studied for its pharmacodynamic and pharmacokinetic properties, therapeutic efficacy in treating angina pectoris, hypertension, and other cardiovascular disorders. Notably, (S)-Nicardipine is recognized for its potent coronary and peripheral arterial dilator properties, which contribute to its effectiveness in improving oxygen supply/demand balance and reducing systemic vascular resistance (Sorkin & Clissold, 1987).

Synthesis Analysis

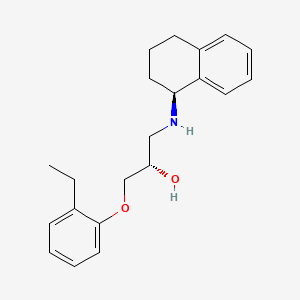

(S)-Nicardipine's synthesis involves optically active components, signifying its stereochemical complexity. The compound has been synthesized from specific dihydropyridine intermediates, showcasing the intricate steps required to achieve its active form. This synthesis not only emphasizes the chemical ingenuity behind (S)-Nicardipine but also its tailored action as a calcium channel blocker (Shibanuma et al., 1980).

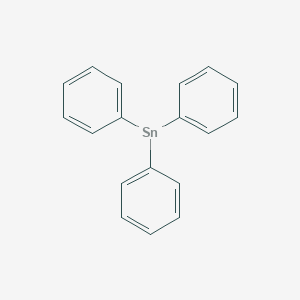

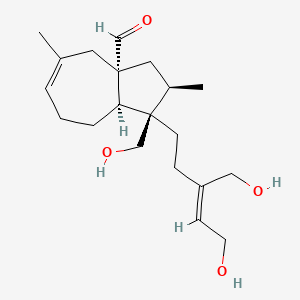

Molecular Structure Analysis

The molecular structure of (S)-Nicardipine is central to its mechanism of action, involving the blockade of L-type calcium channels. This structure-function relationship is critical in understanding how (S)-Nicardipine exerts its therapeutic effects, particularly in vascular smooth muscle relaxation and cardiac electrical activity modulation. Studies on its molecular conformation, interaction with calcium ions, and binding to dihydropyridine receptors have provided insights into its pharmacological profile (Belciug & Ananthanarayanan, 1993).

Chemical Reactions and Properties

(S)-Nicardipine's chemical behavior in biological systems, including its interactions with calcium ions and influence on calcium influx, underscores its role as a calcium channel antagonist. These interactions are pivotal in delineating the drug's vasodilatory effects and its utility in managing conditions like hypertension and angina pectoris. The specificity of (S)-Nicardipine towards calcium channels highlights its targeted approach in therapy (Nakayama et al., 1985).

Physical Properties Analysis

The physicochemical properties of (S)-Nicardipine, such as solubility, stability, and form, influence its pharmacokinetics and pharmacodynamics. These properties are crucial for formulation development, ensuring optimal bioavailability and therapeutic efficacy. Studies focusing on polymorphs, solvates, and inclusion compounds of (S)-Nicardipine have contributed to a better understanding of its behavior in pharmaceutical formulations (Moreno-Calvo et al., 2011).

Chemical Properties Analysis

The chemical properties of (S)-Nicardipine, including its interactions with various biological molecules and ions, play a significant role in its pharmacological action. Its ability to modulate calcium channel activity through structural and chemical interactions underpins its therapeutic uses. Detailed studies on its chemical nature and interactions within the body provide insights into the mechanisms underlying its clinical benefits and potential side effects (Fernandes, Vieira, & Veiga, 2002).

科学研究应用

1. 神经保护和抗神经炎症效应

(S)-尼卡地平已被研究其潜在的神经保护效应。研究表明,它显著抑制微胶质细胞中的神经炎症反应,这对神经退行性疾病至关重要。这种抑制包括减少微胶质细胞迁移、减少一氧化氮释放以及诱导型一氧化氮合酶和环氧合酶-2的表达。这些发现表明尼卡地平可能是治疗与炎症相关的神经退行性疾病的潜在候选药物(Huang et al., 2014)。

2. 脑血管疾病应用

尼卡地平在脑血管疾病中的效应已得到广泛研究。它用于管理蛛网膜下腔出血(SAH),以预防血管痉挛并改善临床结果。研究表明其在减少血管痉挛发生率、延迟性缺血性缺陷以及改善严重SAH后结果方面的有效性。此外,尼卡地平在急性缺血性中风或颅内出血后高血压管理中显示出有效性。它还被用于治疗血管源性认知恶化,显示出在相当一部分患者中改善认知功能(Amenta et al., 2009)。

3. 心血管介入中的作用

在经皮冠状动脉介入(PCI)的背景下,尼卡地平已被评估其在逆流的逆转中的有效性,这是急性冠状动脉综合征或静脉旁路移植疾病患者中常见的并发症。研究表明,冠状动脉内尼卡地平是逆转PCI中逆流的一种安全且高效的药物(Huang et al., 2006)。

4. 高血压和心绞痛的经皮递送

已进行了尼卡地平盐酸盐经皮递送系统的研究,旨在治疗心绞痛和高血压。通过微乳液的开发,尼卡地平的经皮给药显示出提供更高的皮肤透过率的前景,这可能导致有效的全身递送(Wu et al., 2010)。

5. 用于脑血管痉挛治疗

高浓度的动脉内尼卡地平已被用于治疗动脉瘤性蛛网膜下腔出血患者的脑血管痉挛。研究表明,这种方法有效地改善了血管直径,并有可能改善这些患者的功能结果(Linfante et al., 2008)。

6. 研究药物诱导血管损伤的机制

研究还专注于理解尼卡地平诱导的血管损伤的机制。使用人类微血管内皮细胞的研究为尼卡地平如何引起血管刺激提供了见解,可能通过诱导自噬性细胞死亡。这种理解有助于减少NIC介导的血管损伤(Ochi et al., 2015)。

作用机制

Target of Action

(S)-Nicardipine, also known as (-)-Nicardipine, is a potent calcium channel blocker. Its primary targets are the L-type calcium channels located on the vascular smooth muscle cells . These channels play a crucial role in regulating the contraction and relaxation of the smooth muscle cells, thereby controlling the diameter of the blood vessels and, consequently, blood pressure .

Mode of Action

(S)-Nicardipine binds to the alpha-1 subunit of the L-type calcium channels, inhibiting the influx of calcium ions into the vascular smooth muscle cells . This inhibition prevents the contraction of the smooth muscle cells, leading to the relaxation and dilation of the blood vessels. As a result, there is a decrease in peripheral vascular resistance and blood pressure .

Biochemical Pathways

The action of (S)-Nicardipine on the L-type calcium channels disrupts the calcium ion-dependent signal transduction pathways within the vascular smooth muscle cells . This disruption affects the downstream effects of these pathways, including the activation of myosin light chain kinase, which is necessary for muscle contraction . By inhibiting this process, (S)-Nicardipine effectively prevents the contraction of the vascular smooth muscle cells, leading to vasodilation .

Pharmacokinetics

The pharmacokinetics of (S)-Nicardipine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, (S)-Nicardipine is rapidly and completely absorbed. It is widely distributed throughout the body and is extensively metabolized in the liver by the cytochrome P450 system . The metabolites of (S)-Nicardipine are primarily excreted in the urine . The bioavailability of (S)-Nicardipine is affected by factors such as the rate of absorption, the extent of protein binding, and the rate of metabolism .

Result of Action

The molecular and cellular effects of (S)-Nicardipine’s action include the inhibition of calcium ion influx into the vascular smooth muscle cells, the disruption of calcium-dependent signal transduction pathways, and the prevention of muscle contraction . These effects result in the relaxation and dilation of the blood vessels, leading to a decrease in peripheral vascular resistance and blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-Nicardipine. Factors such as diet, lifestyle, and concomitant medications can affect the absorption and metabolism of (S)-Nicardipine . For instance, a high-fat diet can slow down the absorption of (S)-Nicardipine, while certain medications can either inhibit or induce the enzymes responsible for its metabolism, thereby affecting its bioavailability . Furthermore, factors such as temperature and humidity can affect the stability of (S)-Nicardipine .

属性

IUPAC Name |

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBHBTPTTSWHBA-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316877 | |

| Record name | (-)-Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76093-36-2 | |

| Record name | (-)-Nicardipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76093-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076093362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICARDIPINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JT3BYK2JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of (-)-nicardipine?

A1: (-)-Nicardipine primarily acts as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels. [, , , , ] This inhibition reduces calcium influx into cells, leading to a decrease in smooth muscle contraction and a subsequent reduction in blood pressure. [, , , ]

Q2: Does (-)-nicardipine exhibit any selectivity for specific tissues or organs?

A2: While (-)-nicardipine acts as a general L-type calcium channel blocker, research suggests it may have a higher affinity for coronary and cerebral arteries, contributing to its use in managing hypertension and cerebral vasospasm. []

Q3: How does the inhibition of calcium channels by (-)-nicardipine impact neuronal activity?

A3: Research on rat neuronal cells suggests that (-)-nicardipine, by blocking L-type calcium channels, may indirectly affect neurotransmitter release. [] This is because calcium influx through these channels plays a crucial role in triggering neurotransmitter release.

Q4: What is the molecular formula and weight of (-)-nicardipine hydrochloride?

A4: The molecular formula of (-)-nicardipine hydrochloride is C26H29N3O6 • HCl. Its molecular weight is 515.99 g/mol. []

Q5: Are there any notable spectroscopic characteristics of (-)-nicardipine?

A5: 1H and 13C NMR studies have been instrumental in characterizing the structure of (-)-nicardipine and related compounds. [] These studies helped revise previous assignments and provided a deeper understanding of its structural features.

Q6: Has research explored the transdermal delivery of (-)-nicardipine?

A6: Yes, studies have investigated the development of transdermal controlled-release patches containing (-)-nicardipine hydrochloride. [] These studies explored different gel matrices and penetration enhancers to optimize drug delivery across the skin.

Q7: What were the findings regarding the skin's barrier properties in relation to (-)-nicardipine?

A7: Research indicated that the stratum corneum acts as the primary barrier for (-)-nicardipine's transdermal penetration. [] Removing this layer enhanced permeability but reduced the skin's capacity to retain the drug.

Q8: Does (-)-nicardipine possess any known catalytic properties?

A8: Current research primarily focuses on (-)-nicardipine's pharmacological activity as a calcium channel blocker. There is limited information available regarding its catalytic properties or applications in a catalytic context.

Q9: Have computational methods been applied to study (-)-nicardipine?

A9: While specific computational studies on (-)-nicardipine were not detailed in the provided research, computational chemistry techniques like QSAR (Quantitative Structure-Activity Relationship) modeling are frequently employed to investigate the relationships between the structure of molecules like (-)-nicardipine and their biological activities. [] These models can help predict the activity of new compounds and guide drug design efforts.

Q10: How do structural modifications of the dihydropyridine scaffold affect activity?

A10: The dihydropyridine scaffold is crucial for the calcium channel blocking activity of drugs like (-)-nicardipine. [] Modifications to this core structure, such as alterations to the substituents at various positions, can significantly impact the drug's potency, selectivity, and pharmacological profile.

Q11: Are there specific formulation challenges associated with (-)-nicardipine?

A11: While the provided research doesn't explicitly mention specific formulation challenges, the development of transdermal patches highlights the need to consider stability and delivery across the skin barrier. [] Researchers explored various gel matrices and enhancers to optimize these aspects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone](/img/structure/B1233351.png)

![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)

![(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1233369.png)